1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
Description
Properties
IUPAC Name |
1-ethyl-3,4-dihydro-2H-1-benzazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-13-9-5-8-12(14)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPVJNTYIVJYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one can be synthesized through various methods. One common approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and boron hydride-dimethyl sulfide (DMS) complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzazepines depending on the nucleophile used.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one may exhibit neuroprotective effects. Benzazepine derivatives have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems such as dopamine and serotonin pathways.
Case Study :
A study published in the Journal of Medicinal Chemistry explored the synthesis of benzazepine derivatives and their effects on dopamine receptor activity. The findings suggested that modifications to the benzazepine structure could enhance receptor affinity and selectivity, indicating potential therapeutic applications for conditions like Parkinson's disease.
Antidepressant Effects
The compound's structural similarity to known antidepressants positions it as a candidate for further investigation in mood disorder treatments. Research has shown that certain benzazepines can act as serotonin reuptake inhibitors.
Case Study :
In a clinical trial reported in Neuropsychopharmacology, a related benzazepine compound demonstrated significant efficacy in reducing depressive symptoms in patients resistant to standard treatments.
Synthesis of Complex Molecules
The unique structure of this compound allows it to serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
Data Table: Synthetic Pathways
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Addition | Basic conditions | Alkylated derivatives |
| Electrophilic Aromatic Substitution | Acidic conditions | Functionalized benzazepines |
| Reduction | Catalytic hydrogenation | Saturated derivatives |
Mechanism of Action
The mechanism of action of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzazepinone Core
7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
- Structure : Chlorine substituent at the 7-position of the benzene ring.
- Molecular Formula: C₁₀H₁₀ClNO
- Molecular Weight : 195.65 g/mol
- CAS No.: 160129-45-3
- Key Differences :
1-(4-Nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
- Structure : Acylated with a 4-nitrobenzoyl group at the 1-position.
- Molecular Formula : C₁₈H₁₅N₂O₄
- Key Differences :
Benzodiazepine Analogs
1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride
- Structure : A benzodiazepine derivative with ethyl (1-position) and methyl (5-position) substituents.
- Molecular Formula : C₁₂H₁₇ClN₂O
- Molecular Weight : 240.73 g/mol
- CAS No.: 212715-44-1
- Key Differences: The diazepine ring contains two nitrogen atoms (vs. Enhanced conformational flexibility due to the larger ring size, impacting pharmacokinetics .
Derivatives with Functional Group Modifications
(R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine
- Structure : Amine group at the 5-position instead of a ketone.
- Molecular Formula : C₁₀H₁₄N₂
- Molecular Weight : 162.23 g/mol
- CAS No.: 294196-60-4
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents |
|---|---|---|---|---|
| 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | C₁₀H₁₃NO | 163.22* | Not explicitly listed | Ethyl (1-position) |
| 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | C₁₀H₁₀ClNO | 195.65 | 160129-45-3 | Chloro (7-position) |
| 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | C₁₂H₁₇ClN₂O | 240.73 | 212715-44-1 | Ethyl (1), Methyl (5), Cl⁻ |
| (R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine | C₁₀H₁₄N₂ | 162.23 | 294196-60-4 | Amine (5-position) |
*Calculated based on benzazepinone core (C₉H₉NO) + ethyl group (C₂H₅).
Research Findings and Trends
- Substituent Effects : Chloro and nitro groups enhance electrophilic reactivity, while ethyl/methyl groups improve lipophilicity for membrane permeability .
- Biological Relevance: Benzazepinones with acylated side chains show higher receptor-binding specificity compared to unsubstituted analogs .
- Crystallography : The 7-chloro derivative is favored in crystallographic studies due to its stability and high-resolution diffraction patterns .
Biological Activity
1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a chemical compound with the molecular formula and a molecular weight of 189.25 g/mol. This compound belongs to the benzazepine family and has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant physiological effects. Specific mechanisms include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can affect metabolic pathways.
- Receptor Binding : It may bind to various receptors in the body, influencing signaling pathways related to neurotransmission and other critical functions.
Case Studies
- Analgesic Activity : Research has indicated that derivatives of benzazepines can exhibit analgesic properties. A study involving related compounds showed that modifications in structure could lead to varying degrees of analgesic activity in animal models .
- Neuroprotective Effects : Some studies suggest that benzazepine derivatives may possess neuroprotective properties. For instance, compounds structurally similar to this compound have been shown to protect neuronal cells from oxidative stress .
- Antidepressant Potential : Investigations into the pharmacological profiles of benzazepine derivatives have revealed potential antidepressant effects. The modulation of serotonin receptors by these compounds has been explored as a mechanism for their mood-enhancing properties .
Comparative Analysis
The biological activity of this compound can be compared with other benzazepine derivatives:
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions:
- Hydrogenation of 2-aminoacetophenone : This method involves the hydrogenation process using trans-dinitrate esters.
- Reduction Reactions : Compounds derived from this benzazepine can undergo reduction using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield derivatives with different biological activities .
The compound is characterized by its unique structural features which contribute to its reactivity and biological activity:
- Molecular Weight : 189.25 g/mol
- InChI Key : InChI=1S/C12H15NO/c1-2-13-9-5-8-12(14)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H₂,1H₃
These properties are essential for understanding how the compound interacts with biological systems.
Q & A
Q. Q1. What are the standard synthetic routes for 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, and what reaction conditions critically influence yield?
Answer: The synthesis typically involves multi-step protocols, such as:
- Acylation of a benzazepine core using ethylating agents under basic conditions (e.g., NaH or Et₃N in anhydrous THF) .
- Cyclization reactions via intramolecular nucleophilic substitution, often requiring reflux in polar aprotic solvents like DMF .
Key factors affecting yield include:
- Temperature control : Excess heat may lead to side reactions (e.g., over-alkylation).
- Solvent purity : Moisture-sensitive steps demand rigorously dried solvents .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize the acylation step to minimize side products in benzazepinone synthesis?
Answer:
- Slow reagent addition : Gradual introduction of acylating agents (e.g., ethyl chloroformate) reduces localized excess, preventing undesired dimerization .
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) enhances reaction efficiency by stabilizing transition states .
- Post-reaction quenching : Immediate neutralization of residual base with weak acids (e.g., citric acid) prevents hydrolysis of the product .
Structural Characterization
Q. Q3. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
Answer:
- NMR spectroscopy :
- X-ray crystallography : Resolves stereochemical ambiguities. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 9.68 Å, b = 14.01 Å, c = 11.28 Å confirm molecular geometry .
- Mass spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 284.35) validate molecular weight .
Data Contradiction Resolution
Q. Q4. How should researchers resolve discrepancies between NMR and X-ray crystallography data for benzazepinone derivatives?
Answer:
- Dynamic effects in NMR : Conformational flexibility in solution (e.g., ring puckering) may cause signal splitting not observed in solid-state X-ray structures .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify dominant conformers .
- Variable-temperature NMR : Cooling samples to –40°C can "freeze" conformers, simplifying spectra .
Analytical Chemistry & Impurities
Q. Q5. What chromatographic methods are suitable for detecting impurities in benzazepinone derivatives, and how are relative retention times determined?
Answer:
- HPLC with UV detection : Use C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA). Impurities like Related Compound A (RRT 0.5) and ethylated byproducts (RRT 1.8) are resolved via pharmacopeial methods .
- Validation criteria :
- Resolution ≥ 2.0 between adjacent peaks.
- Column temperature : 30–40°C to improve peak symmetry .
Medicinal Chemistry & Structure-Activity Relationships
Q. Q6. How does substitution at the 1-ethyl position influence the biological activity of benzazepinone derivatives?
Answer:
- Receptor binding : Ethyl groups enhance lipophilicity, improving blood-brain barrier penetration for CNS targets (e.g., GABAₐ receptors) .
- Steric effects : Bulkier substituents (e.g., propyl) may reduce affinity due to clashes in the receptor’s hydrophobic pocket .
- Metabolic stability : Ethyl groups are less prone to oxidative metabolism compared to methyl, extending half-life in vivo .
Advanced Methodological Design
Q. Q7. What strategies mitigate racemization during asymmetric synthesis of benzazepinone derivatives?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during cyclization .
- Low-temperature reactions : Conduct steps below –20°C to suppress epimerization .
- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze undes enantiomers .
Computational Modeling
Q. Q8. How can molecular docking studies predict the binding mode of 1-ethyl-benzazepinone derivatives to neurological targets?
Answer:
- Ligand preparation : Optimize 3D structures using MMFF94 force fields.
- Receptor selection : Crystal structures of GABAₐ (PDB: 6X3T) or serotonin receptors (PDB: 5I6X) are ideal templates .
- Docking software : AutoDock Vina or Schrödinger Glide with scoring functions (e.g., Prime/MM-GBSA) validate poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
